molecular formula C15H17N3O2 B5549661 2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5549661
M. Wt: 271.31 g/mol
InChI Key: MOLAOSJPDDJIOI-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furylmethyl group and the quinazolinone core imparts unique chemical properties to this compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-furylmethylamine under acidic conditions, followed by cyclization and subsequent methylation to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The furylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
  • 8-[(2-Furylmethyl)amino]-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 2-[(2-Furylmethyl)amino]-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one stands out due to its unique combination of the furylmethyl group and the quinazolinone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-15(2)6-12-11(13(19)7-15)9-17-14(18-12)16-8-10-4-3-5-20-10/h3-5,9H,6-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLAOSJPDDJIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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